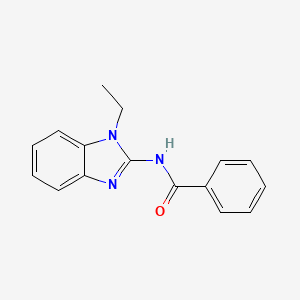

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide

Vue d'ensemble

Description

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potassium channel opener that has been shown to have a wide range of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)benzamide involves its ability to activate potassium channels. Potassium channels are transmembrane proteins that regulate the flow of potassium ions across cell membranes. When these channels are activated, they allow potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to activate potassium channels by binding to a specific site on the channel protein, leading to conformational changes that increase the channel's open probability.

Biochemical and Physiological Effects:

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has a wide range of biochemical and physiological effects, many of which are related to its ability to activate potassium channels. In neurons, N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to increase the firing threshold and reduce the firing rate, leading to a decrease in neuronal excitability. This has been linked to its neuroprotective effects, as it can prevent excessive neuronal activity and excitotoxicity. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which may contribute to its cognitive-enhancing effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-ethyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its potency and selectivity for potassium channels. This allows researchers to study the effects of potassium channel activation on neuronal activity and neurotransmitter release with high specificity. However, one limitation of using N-(1-ethyl-1H-benzimidazol-2-yl)benzamide is its relatively short half-life, which may require frequent dosing in experiments.

Orientations Futures

For research involving N-(1-ethyl-1H-benzimidazol-2-yl)benzamide include its potential use in the treatment of neurological disorders and cancer, as well as the development of more potent and selective potassium channel openers.

Méthodes De Synthèse

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1-ethyl-2-nitrobenzene with potassium ethylxanthate, followed by reduction with iron powder. Another method involves the reaction of 1-ethyl-2-nitrobenzene with potassium ethoxide, followed by reduction with hydrogen gas. Both of these methods have been shown to produce high yields of pure N-(1-ethyl-1H-benzimidazol-2-yl)benzamide.

Applications De Recherche Scientifique

N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been used extensively in scientific research, particularly in the field of ion channel research. This compound is a potent activator of potassium channels, which are important regulators of neuronal activity and neurotransmitter release. N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been shown to increase the activity of several types of potassium channels, including the KCa1.1 channel and the Kir6.2/SUR1 channel. This has led to its use in studies of neuronal excitability, synaptic transmission, and neuroprotection.

Propriétés

IUPAC Name |

N-(1-ethylbenzimidazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPQMNCEYYBWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330322 | |

| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-ethylbenzimidazol-2-yl)benzamide | |

CAS RN |

375358-85-3 | |

| Record name | N-(1-ethylbenzimidazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)

![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)

![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)

![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)

![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)

![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)

![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)